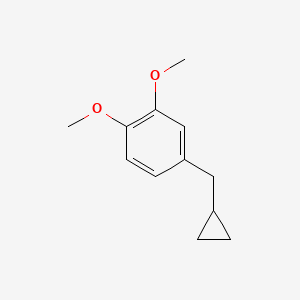

4-(Cyclopropylmethyl)-1,2-dimethoxybenzene

Description

Contextual Significance of Aromatic Dimethoxybenzene Scaffolds in Chemical Research

Aromatic dimethoxybenzene scaffolds, particularly the 1,2-dimethoxybenzene (B1683551) (veratrole) core, are prevalent structural units in a vast array of natural products and synthetic compounds. nist.govfoodb.ca The presence of two methoxy (B1213986) groups on the benzene (B151609) ring significantly influences its electronic properties, rendering the ring electron-rich and thus highly susceptible to electrophilic aromatic substitution reactions. whiterose.ac.uk This reactivity makes dimethoxybenzene derivatives versatile building blocks in organic synthesis.

The arrangement of the methoxy groups is crucial in directing the regioselectivity of further functionalization. In the case of 1,2-dimethoxybenzene, the positions ortho and para to the methoxy groups are activated, allowing for controlled introduction of various substituents. This characteristic is widely exploited in the synthesis of pharmaceuticals, agrochemicals, and other functional materials. For instance, dimethoxybenzene derivatives are key intermediates in the synthesis of compounds with anti-inflammatory, anti-cancer, and anti-viral properties. nist.gov

Importance of the Cyclopropylmethyl Moiety in Synthetic Strategy and Chemical Design

The cyclopropylmethyl moiety is a small, yet powerful, functional group that imparts unique and desirable properties to organic molecules. Its incorporation into a chemical structure is a well-established strategy in medicinal chemistry and chemical design for several reasons. The cyclopropyl (B3062369) ring, a three-membered carbocycle, introduces a degree of conformational rigidity, which can be advantageous for optimizing the binding of a molecule to its biological target.

Overview of Research Trajectories for Complex Organic Molecules Incorporating the 4-(Cyclopropylmethyl)-1,2-dimethoxybenzene Framework

The convergence of the dimethoxybenzene scaffold and the cyclopropylmethyl group in this compound creates a versatile platform for the synthesis of more complex organic molecules. Research in this area is branching into several promising directions, primarily leveraging the inherent reactivity of the dimethoxybenzene ring and the advantageous properties of the cyclopropylmethyl substituent.

One significant research trajectory involves the use of this compound as a key intermediate in the synthesis of novel bioactive compounds. For example, derivatives of this framework are being investigated for their potential as κ-opioid receptor agonists, which have applications in pain management. nih.gov The synthesis of such complex molecules often involves the further functionalization of the aromatic ring or modifications to the cyclopropylmethyl group.

A notable synthetic application involves the titanium-catalyzed intermolecular homo-cyclomagnesiation of a related precursor, 4-(buta-2,3-dien-1-yl)-1,2-dimethoxybenzene. This reaction proceeds with the formation of a dialkylidenemagnesacyclopentane, which upon acid hydrolysis, yields a dimeric product with a high degree of stereocontrol. This demonstrates the utility of the 4-substituted 1,2-dimethoxybenzene framework in constructing complex diene systems.

Below are tables detailing the chemical properties and a representative synthetic reaction involving a 4-substituted 1,2-dimethoxybenzene derivative.

Interactive Data Tables

Table 1: Chemical Properties of this compound and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |

| This compound | C₁₂H₁₆O₂ | 192.25 | Not explicitly reported |

| 1,2-Dimethoxybenzene (Veratrole) | C₈H₁₀O₂ | 138.16 | 206-207 |

| 4-Chloro-1,2-dimethoxybenzene | C₈H₉ClO₂ | 172.61 | Not explicitly reported |

Table 2: Spectroscopic Data for a Representative 4-Substituted 1,2-Dimethoxybenzene Analog

| Spectroscopic Technique | Key Signals |

| ¹H NMR (CDCl₃, 400 MHz) | δ 6.80-6.70 (m, 3H, Ar-H), 3.86 (s, 3H, OCH₃), 3.85 (s, 3H, OCH₃), 2.47 (d, J = 6.8 Hz, 2H, Ar-CH₂), 1.00-0.90 (m, 1H, cyclopropyl-H), 0.55-0.45 (m, 2H, cyclopropyl-H), 0.20-0.10 (m, 2H, cyclopropyl-H) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 148.9, 147.5, 132.8, 120.5, 111.8, 111.2, 55.9, 55.8, 40.1, 10.8, 4.5 |

| IR (neat, cm⁻¹) | 2998, 2935, 1590, 1515, 1250, 1140, 1025 |

| MS (EI, m/z) | 192 (M⁺), 151, 136, 107 |

Note: The spectroscopic data presented is a representative example for a compound with the this compound framework and may not correspond to the exact values for the named compound due to variations in experimental conditions and specific substitution patterns.

Structure

3D Structure

Properties

IUPAC Name |

4-(cyclopropylmethyl)-1,2-dimethoxybenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c1-13-11-6-5-10(7-9-3-4-9)8-12(11)14-2/h5-6,8-9H,3-4,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEZUWRUZEFZESF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CC2CC2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Cyclopropylmethyl 1,2 Dimethoxybenzene and Its Direct Precursors

Classical Alkylation and Arylation Approaches for the Aromatic Core

These methods involve the direct introduction of the cyclopropylmethyl group onto the 1,2-dimethoxybenzene (B1683551) scaffold or the coupling of a pre-formed cyclopropylmethyl unit with a functionalized aromatic ring.

Friedel-Crafts Type Reactions and Alkylation of Dimethoxybenzene Derivatives

The Friedel-Crafts alkylation is a fundamental method for forming carbon-carbon bonds with aromatic rings. mt.com In the context of synthesizing 4-(cyclopropylmethyl)-1,2-dimethoxybenzene, this would involve the reaction of 1,2-dimethoxybenzene with a suitable cyclopropylmethyl electrophile. The reaction is typically catalyzed by a Lewis acid, which activates the electrophile for attack by the electron-rich aromatic ring. mt.comedubirdie.com The methoxy (B1213986) groups on the benzene (B151609) ring are activating and ortho-, para-directing, which would favor substitution at the desired 4-position. umkc.edu

A general scheme for this approach is the reaction of 1,2-dimethoxybenzene with cyclopropylmethyl bromide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃). mt.comevitachem.com The reaction proceeds through the formation of a cyclopropylmethyl carbocation or a related polarized complex, which then undergoes electrophilic aromatic substitution.

Table 1: Key Parameters in Friedel-Crafts Alkylation for the Synthesis of this compound

| Parameter | Description | Typical Conditions & Considerations |

| Aromatic Substrate | 1,2-Dimethoxybenzene | Highly activated ring, prone to polysubstitution. |

| Alkylating Agent | Cyclopropylmethyl halide (e.g., bromide, chloride) | Prone to rearrangement, although the cyclopropylmethyl cation is relatively stable. |

| Catalyst | Lewis acids (e.g., AlCl₃, FeCl₃, BF₃·OEt₂) | Choice and amount of catalyst can influence selectivity and yield. mt.combeilstein-journals.org |

| Solvent | Non-polar, inert solvents (e.g., CS₂, CH₂Cl₂, nitrobenzene) | Solvent can affect catalyst activity and reaction outcome. |

| Temperature | Typically low to ambient | To control the reaction rate and minimize side reactions like rearrangement and polysubstitution. |

It is important to note that a potential side reaction in Friedel-Crafts alkylations involving primary halides is carbocation rearrangement. However, the cyclopropylmethyl cation exhibits some stability due to the "bent" orbital character of the cyclopropane (B1198618) ring, which can help to mitigate extensive rearrangement.

Halogenation and Subsequent Cross-Coupling Strategies

An alternative to direct alkylation involves a two-step process: halogenation of the 1,2-dimethoxybenzene core followed by a transition-metal-catalyzed cross-coupling reaction. This strategy offers greater control over regioselectivity.

First, 1,2-dimethoxybenzene can be regioselectively halogenated at the 4-position to introduce a bromine or iodine atom, which then serves as a handle for cross-coupling. nih.gov Subsequently, a variety of cross-coupling reactions can be employed to form the C-C bond with the cyclopropylmethyl group.

Suzuki Coupling: This reaction would involve the palladium-catalyzed coupling of 4-halo-1,2-dimethoxybenzene with cyclopropylmethylboronic acid or a corresponding boronate ester. The Suzuki reaction is known for its mild reaction conditions and tolerance of a wide range of functional groups.

Stille Coupling: In a Stille coupling, the halogenated aromatic compound would be reacted with a cyclopropylmethyltin reagent, such as (cyclopropylmethyl)tributyltin, in the presence of a palladium catalyst. wikipedia.org A significant drawback of this method is the toxicity of the organotin compounds. wikipedia.org

Negishi Coupling: The Negishi coupling provides another powerful tool, involving the reaction of 4-halo-1,2-dimethoxybenzene with an organozinc reagent, such as cyclopropylmethylzinc halide. organic-chemistry.orgcjph.com.cn This reaction is catalyzed by nickel or palladium complexes and is known for its high efficiency. organic-chemistry.org Recent developments have shown that simple cobalt halides can also effectively catalyze the Negishi cross-coupling of benzylzinc bromides with aryl halides. nih.gov

Table 2: Comparison of Cross-Coupling Strategies for this compound Synthesis

| Coupling Reaction | Organometallic Reagent | Catalyst | Advantages | Disadvantages |

| Suzuki | Cyclopropylmethylboronic acid/ester | Palladium | Mild conditions, commercially available reagents, low toxicity. | Boronic acids can be unstable. |

| Stille | (Cyclopropylmethyl)tributyltin | Palladium | Stable organometallic reagents. wikipedia.org | High toxicity of tin compounds. wikipedia.org |

| Negishi | Cyclopropylmethylzinc halide | Palladium or Nickel | High reactivity and yields. organic-chemistry.org | Organozinc reagents are moisture and air sensitive. |

Cyclopropanation-Based Syntheses of the Cyclopropylmethyl Moiety

These synthetic routes focus on constructing the cyclopropane ring at a later stage of the synthesis, typically starting from an allylic precursor attached to the 1,2-dimethoxybenzene core.

Cyclopropanation of Allylic Precursors

A common precursor for this approach is 4-allyl-1,2-dimethoxybenzene (methyl eugenol), which is readily available. The double bond of the allyl group can then be converted into a cyclopropane ring.

The Simmons-Smith reaction is a widely used method for the cyclopropanation of alkenes. nih.govwikipedia.org This reaction typically involves the use of diiodomethane (CH₂I₂) and a zinc-copper couple to generate an organozinc carbenoid, which then reacts with the alkene in a stereospecific manner. organicreactions.orgthermofisher.com The reaction with 4-allyl-1,2-dimethoxybenzene would yield the target molecule, this compound. Modifications to the classical Simmons-Smith reaction, such as the Furukawa modification using diethylzinc (Et₂Zn), can enhance the reactivity of the system. nih.govwikipedia.org

Table 3: Simmons-Smith Cyclopropanation of 4-Allyl-1,2-dimethoxybenzene

| Reagent | Description | Key Features |

| Diiodomethane (CH₂I₂) | Source of the methylene (B1212753) group. | Can be expensive. wikipedia.org |

| Zinc-Copper Couple | Activates the diiodomethane. | Classic reagent for generating the carbenoid. thermofisher.com |

| Diethylzinc (Et₂Zn) | Furukawa modification. | Increases reactivity. nih.govwikipedia.org |

| Solvent | Ethereal solvents (e.g., diethyl ether, THF) | Important for the stability and reactivity of the organozinc reagent. nih.gov |

Utilization of Functionalized Carbenoids for Cyclopropane Formation

Beyond the Simmons-Smith reagent, a variety of functionalized carbenoids can be employed for cyclopropanation. These are typically generated from precursors that can be activated to release a carbene-like species. Organozinc carbenoids, for instance, have been extensively studied for their utility in cyclopropane synthesis. ucl.ac.ukresearchgate.net The reactivity and selectivity of these carbenoids can be tuned by modifying the ligands on the zinc atom. organic-chemistry.org

Catalytic Cyclopropanation Methodologies

Catalytic methods for cyclopropanation offer advantages in terms of efficiency and stereocontrol, particularly for asymmetric synthesis. These reactions often involve the decomposition of diazo compounds in the presence of a transition metal catalyst to generate a metal carbene intermediate, which then transfers the carbene to the alkene. wikipedia.org

For the synthesis of this compound, this would involve the reaction of 4-allyl-1,2-dimethoxybenzene with a diazo compound, such as diazomethane or ethyl diazoacetate, in the presence of a suitable catalyst.

Rhodium-catalyzed cyclopropanation: Dirhodium(II) carboxylate complexes, such as rhodium(II) acetate, are highly effective catalysts for the cyclopropanation of alkenes with diazo compounds. acs.orgnih.govresearchgate.net The use of chiral rhodium catalysts can lead to the formation of enantiomerically enriched cyclopropanes. researchgate.net

Cobalt-catalyzed cyclopropanation: Cobalt(II) complexes, particularly those with porphyrin ligands, have emerged as powerful catalysts for radical cyclopropanation reactions using diazo reagents. nih.gov

Table 4: Catalytic Cyclopropanation of 4-Allyl-1,2-dimethoxybenzene

| Catalyst Type | Diazo Reagent | Key Features |

| Rhodium(II) carboxylates | Ethyl diazoacetate, diazomethane | High efficiency and broad substrate scope. wikipedia.org Chiral versions allow for asymmetric synthesis. acs.orgresearchgate.net |

| Cobalt(II) porphyrins | N-arylsulfonyl hydrazones (in situ diazo generation) | Effective for asymmetric radical cyclopropanation. nih.gov |

| Copper complexes | Ethyl diazoacetate | Historically significant and still in use. |

These catalytic methods provide a powerful and versatile approach to the synthesis of the cyclopropylmethyl moiety, with the potential for high levels of stereocontrol.

Transition Metal-Catalyzed Synthetic Routes

Transition metal catalysis offers powerful tools for the construction of carbon-carbon bonds, including the linkage between an aromatic ring and a cyclopropylmethyl group. Catalysts based on palladium, gold, and other metals have been developed to facilitate such transformations through various mechanistic pathways.

Palladium-Catalyzed C(sp²)–H Alkylation Strategies

Direct C(sp²)–H activation and functionalization represent a highly atom-economical approach to synthesize alkylarenes. Palladium catalysis has been at the forefront of these developments, enabling the coupling of aromatic C–H bonds with alkyl halides. semanticscholar.orgnih.gov This strategy avoids the need for pre-functionalized aromatic starting materials, such as organometallic reagents or aryl halides.

The general mechanism for palladium-catalyzed C–H alkylation often involves the oxidative addition of an alkyl halide to a Pd(0) species, followed by a C–H activation/cyclization step. semanticscholar.org For the synthesis of this compound, this would involve the reaction of 1,2-dimethoxybenzene (veratrole) with a cyclopropylmethyl halide. The electron-rich nature of the veratrole ring, due to the two methoxy groups, makes it a suitable substrate for electrophilic-type C–H activation pathways. evitachem.com

Recent advancements have demonstrated the viability of using unactivated alkyl halides for such couplings, significantly broadening the scope of these reactions. nih.gov Photoinduced palladium catalysis has also emerged as a mild and efficient method for the C(sp²)–H alkylation of unactivated arenes with alkyl bromides, proceeding through a proposed Pd(0)/Pd(I) redox cycle. nih.gov

Table 1: Key Features of Palladium-Catalyzed C–H Alkylation

| Feature | Description | Relevant Findings |

| Catalyst System | Typically a Pd(0) source like Pd(PPh₃)₄ or a Pd(II) precatalyst that is reduced in situ. | Reactions can be performed with catalysts such as Pd(PPh₃)₄, often in the presence of a base. nih.govnih.gov |

| Substrates | An arene (e.g., 1,2-dimethoxybenzene) and an alkyl halide (e.g., cyclopropylmethyl bromide). | Successful with a wide range of arenes and unactivated primary and secondary alkyl halides. nih.gov |

| Reaction Conditions | Generally requires elevated temperatures, though milder conditions are possible with photoinduction. | Thermal conditions may range from 100-130 °C. nih.gov Photoinduced reactions can proceed at lower temperatures (e.g., 50 °C). nih.gov |

| Advantages | High atom economy, avoids pre-functionalization of the arene, good functional group tolerance. | The direct use of C–H bonds is a major advantage over traditional cross-coupling methods. nih.gov |

Gold-Catalyzed Approaches in Cyclopropane Chemistry

Gold catalysts, particularly Au(I) complexes, are renowned for their ability to activate alkynes and allenes, initiating complex cyclization and rearrangement cascades. acs.org While direct gold-catalyzed C–H alkylation with alkyl halides is not a standard method, gold catalysis is highly relevant to the synthesis and manipulation of cyclopropane-containing molecules. Gold(I) catalysts can trigger reactions of substituted 1,n-enynes to form intermediates that can be described as cyclopropyl (B3062369) gold(I) carbenes. acs.org

These highly reactive intermediates can undergo a variety of transformations, including reacting with nucleophiles or participating in further cyclization events. acs.org This reactivity could be harnessed to construct the this compound framework from a suitably designed precursor, for instance, through an intramolecular cyclopropanation followed by rearrangement or ring-opening. Gold-catalyzed cycloisomerization of 1,6-diynes bearing an alkylidene cyclopropane moiety has been shown to rapidly generate complex polycyclic structures. nih.gov This highlights the power of gold catalysis to orchestrate complex transformations involving cyclopropane rings.

Other Catalytic Methods for Aryl-Cyclopropylmethyl Linkage Formation

Beyond palladium and gold, other transition metals are effective in forging the aryl-cyclopropylmethyl bond.

Nickel Catalysis : Nickel catalysts have been successfully employed for the C(sp²)–N cross-coupling of cyclopropylamine with aryl halides. researchgate.net Analogous nickel-catalyzed C–C couplings, such as the Suzuki-Miyaura reaction, are also well-established and could be applied to couple cyclopropylmethylboronic acids or their esters with a halogenated 1,2-dimethoxybenzene derivative.

Rhodium Catalysis : Chiral dirhodium catalysts are highly effective in carbene transfer reactions, enabling the stereocontrolled synthesis of cyclopropanes. nih.govnih.gov Rhodium(II)-carbenes can be generated and used for enantioselective C–H bond cyclopropylation of electron-rich aromatic rings, offering a direct route to chiral aryl cyclopropane derivatives. nih.gov

Suzuki-Miyaura Coupling : This palladium-catalyzed cross-coupling reaction is a robust and widely used method for forming C(sp²)–C(sp³) bonds. The synthesis of this compound could be achieved by coupling a cyclopropylmethylboronic acid derivative with 4-bromo-1,2-dimethoxybenzene. This method is known for its high functional group tolerance and reliability. dntb.gov.ua

Stereoselective Synthesis of this compound and its Chiral Analogues

The synthesis of chiral analogues of this compound, where stereocenters exist on the cyclopropane ring or its substituents, requires stereoselective methods. Transition metal catalysis provides powerful strategies to control stereochemistry.

One prominent approach is the enantioselective cyclopropylation of C–H bonds. The use of chiral paddlewheel dirhodium carboxylate catalysts can induce high levels of regio-, diastereo-, and enantioselectivity in the reaction between an arene, a diazomethyl reagent, and a styrene. nih.gov This process generates a chiral Rh(II) carbene that undergoes an electrophilic aromatic substitution, directly installing a chiral cyclopropane ring onto the aromatic core. nih.gov

Another strategy involves the catalyst-controlled formal [4+3] cycloaddition between a diene and a vinylcarbenoid, which proceeds through the stereoselective formation of a divinylcyclopropane intermediate followed by a Cope rearrangement. nih.gov By selecting the appropriate enantiomer of a chiral dirhodium catalyst, such as Rh₂(PTAD)₄, it is possible to control the diastereoselectivity of the initial cyclopropanation, thereby dictating the stereochemistry of the final product. nih.gov While this method produces a more complex scaffold, the principles of catalyst-controlled stereoselection in cyclopropane formation are directly applicable.

The generation of functionalized organozinc carbenoids also offers a pathway to chiral cyclopropanes. Using chiral precursors, enantiopure organozinc carbenoids can be generated for diastereoselective cyclopropanation reactions with alkenes. ucl.ac.uk

Table 2: Comparison of Stereoselective Synthetic Strategies

| Method | Catalyst Type | Key Transformation | Stereochemical Control |

| C–H Cyclopropylation | Chiral Dirhodium (e.g., Rh₂(S-BPTTL)₄) | Direct enantioselective C–H functionalization | Catalyst-controlled facial selectivity in the electrophilic aromatic substitution. nih.gov |

| Formal [4+3] Cycloaddition | Chiral Dirhodium (e.g., Rh₂(R-PTAD)₄) | Cyclopropanation of a diene with a vinylcarbenoid | Catalyst overwhelms substrate bias to control diastereoselectivity of cyclopropanation. nih.gov |

| Organozinc Carbenoids | Stoichiometric Chiral Precursor | Diastereoselective cyclopropanation of alkenes | Substrate-controlled using enantiopure carbenoid precursors. ucl.ac.uk |

Green Chemistry and Sustainable Synthetic Protocols for this compound Production

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. beilstein-journals.orgmdpi.com For the production of this compound, several aspects can be optimized for sustainability.

Catalysis : The use of catalysts is inherently green as it reduces the amount of waste generated compared to stoichiometric reagents. Developing highly efficient and recyclable catalysts, such as heterogeneous catalysts, can further improve the sustainability of the process. mdpi.com

Atom Economy : Synthetic routes with high atom economy, such as direct C–H activation, are preferable to multi-step sequences that require protecting groups or pre-functionalization, as they generate less waste. evitachem.com

Solvent Choice : Replacing hazardous organic solvents with greener alternatives (e.g., water, supercritical fluids, or bio-based solvents) or developing solvent-free reaction conditions is a key goal. mdpi.com For instance, some catalytic reactions can be performed under solvent-free "grinding" or chemo-mechanical conditions. mdpi.com

Energy Efficiency : Employing methods that operate at ambient temperature and pressure, such as photoredox or electrochemical catalysis, can significantly reduce energy consumption compared to traditional high-temperature methods. nih.govmdpi.com

Applying these principles, a greener synthesis of this compound might involve a direct C–H alkylation catalyzed by a recyclable, low-loading palladium catalyst under photoinduced, solvent-minimized conditions. Such an approach would maximize atom economy, reduce energy input, and minimize waste generation, aligning with the core tenets of sustainable chemical production.

Chemical Reactivity and Transformations of 4 Cyclopropylmethyl 1,2 Dimethoxybenzene

Reactions Involving the 1,2-Dimethoxybenzene (B1683551) Aromatic Ring

The reactivity of the aromatic core of 4-(Cyclopropylmethyl)-1,2-dimethoxybenzene is dominated by the strong electron-donating effects of the two methoxy (B1213986) groups. These groups activate the ring, making it highly susceptible to electrophilic attack and influencing the regiochemical outcome of various transformations.

Electrophilic Aromatic Substitution Reactions of the Aromatic Core

The 1,2-dimethoxybenzene (veratrole) moiety is highly activated towards electrophilic aromatic substitution (EAS). wikipedia.org The two methoxy groups and the alkyl (cyclopropylmethyl) group are all ortho-, para-directing. In this specific substitution pattern, their directing effects are synergistic. The position most activated for substitution is C-5, which is ortho to the C-4 alkyl group and para to the C-2 methoxy group. The next most likely position is C-6, which is ortho to the C-1 methoxy group.

Computational studies on 1,2-dimethoxybenzene confirm that electrophilic attack is strongly favored at the C-4 position (equivalent to the C-5 position in the target molecule). scirp.org Therefore, electrophilic substitution on this compound is predicted to occur predominantly at the C-5 position.

Common electrophilic aromatic substitution reactions include:

Nitration: Reaction with nitric acid and sulfuric acid would likely introduce a nitro group (-NO₂) at the C-5 position.

Halogenation: Bromination using N-Bromosuccinimide (NBS) or chlorination can introduce a halogen atom at the C-5 position. wikipedia.org

Friedel-Crafts Acylation: The introduction of an acyl group (R-C=O) using an acyl chloride and a Lewis acid catalyst like AlCl₃ is expected to occur at the C-5 position, provided that the Lewis acid does not first react with the basic methoxy groups.

Friedel-Crafts Alkylation: Similar to acylation, alkylation would add an alkyl group at the C-5 position, though it is prone to polyalkylation due to the activated nature of the ring.

Table 1: Predicted Major Products of Electrophilic Aromatic Substitution

| Reaction Type | Reagents | Predicted Major Product |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 5-Nitro-4-(cyclopropylmethyl)-1,2-dimethoxybenzene |

| Bromination | NBS, CCl₄ | 5-Bromo-4-(cyclopropylmethyl)-1,2-dimethoxybenzene |

| Acylation | CH₃COCl, AlCl₃ | 1-(5-(Cyclopropylmethyl)-2,3-dimethoxyphenyl)ethan-1-one |

Oxidative Transformations of the Aromatic System

Electron-rich aromatic systems such as 1,2-dimethoxybenzene are susceptible to oxidation, which can lead to dearomatization and the formation of quinones. ucsb.edunih.gov The specific outcome depends heavily on the oxidant and reaction conditions. Strong oxidizing agents can convert the dimethoxybenzene ring into a quinone derivative. For instance, the oxidation of related hydroquinone (B1673460) dimethyl ethers with reagents like ceric ammonium (B1175870) nitrate (B79036) (CAN) or silver(II) oxide is a known method for producing p-quinones. ucsb.edu

In the case of this compound, oxidation could potentially lead to the formation of a corresponding ortho-quinone. These reactions often proceed through initial demethylation followed by oxidation of the resulting catechol. nih.gov Oxidative dearomatization can also lead to more complex molecular architectures through subsequent cycloadditions or rearrangements. thieme.deucsb.edu

Selective Demethylation and Functional Group Interconversion on the Aromatic Ring

The cleavage of the aryl methyl ether bonds is a key transformation for modifying the functionality of the aromatic ring. A plethora of methods exist for this purpose, though achieving regioselectivity (cleaving only one of the two methoxy groups) can be challenging. rsc.orgrsc.org

Common chemical reagents for demethylation include strong Lewis acids like boron tribromide (BBr₃) or aluminum chloride (AlCl₃) in combination with nucleophiles like sodium iodide. nih.govacs.orgresearchgate.net For example, using one equivalent of a reagent might favor mono-demethylation to yield either 4-(cyclopropylmethyl)-2-methoxyphenol (B2678208) or 5-(cyclopropylmethyl)-2-methoxyphenol. Using an excess of the reagent would likely lead to the complete demethylation to form the corresponding catechol, 4-(cyclopropylmethyl)benzene-1,2-diol. rsc.org Biocatalytic methods, employing enzymes like veratrol-O-demethylase, offer a milder, oxygen-free alternative that can provide high regioselectivity under gentle conditions. nih.govresearchgate.net

Once a hydroxyl group (phenol) is unmasked via demethylation, it can be readily converted into other functional groups. For example, it can be transformed into a sulfonate ester (e.g., tosylate or mesylate), which is an excellent leaving group for nucleophilic substitution reactions. ub.eduvanderbilt.edu This opens pathways to introduce a wide variety of other functionalities onto the aromatic ring.

Table 2: Common Demethylation Reagents and Potential Products

| Reagent(s) | Potential Product(s) | Notes |

|---|---|---|

| BBr₃ (1 equivalent) | Mono-demethylated phenols | Regioselectivity can be an issue. |

| BBr₃ (>2 equivalents) | 4-(Cyclopropylmethyl)benzene-1,2-diol | Complete demethylation. |

| AlCl₃ / NaI | Mono- or di-demethylated products | Reaction conditions control the outcome. researchgate.net |

| Ethanethiolate / DMF | Mono- and di-demethylated products | A strong nucleophilic method. rsc.org |

| Veratrol-O-demethylase | Regioselective mono-demethylated phenol | Mild, biocatalytic method. nih.gov |

Reactions Involving the Cyclopropylmethyl Side Chain

The cyclopropyl (B3062369) group is a three-membered ring with significant ring strain, making it susceptible to ring-opening reactions under various conditions.

Ring-Opening Reactions of the Cyclopropane (B1198618) Moiety

The cyclopropane ring can be opened through radical, electrophilic (acid-catalyzed), or nucleophilic pathways. Oxidative radical ring-opening can be initiated by radical species, leading to the formation of an alkyl radical intermediate that can undergo further reactions, such as cyclization if a suitable partner is present on the molecule. researchgate.net Acid-catalyzed ring-opening often occurs upon protonation or coordination of a Lewis acid to the cyclopropane ring, which weakens the C-C bonds and facilitates cleavage. This typically leads to the formation of a carbocation, which can be trapped by nucleophiles or undergo rearrangement. nih.gov

Cyclopropylcarbinyl and Related Rearrangement Pathways

A characteristic reaction of the cyclopropylmethyl system involves the formation of a cyclopropylcarbinyl cation. This cation is notoriously unstable and readily undergoes rearrangement to more stable homoallylic or cyclobutyl cations. This process, known as the cyclopropylcarbinyl rearrangement, can be initiated by the departure of a leaving group from the methylene (B1212753) carbon or by electrophilic attack on the cyclopropane ring itself. nih.gov In the context of this compound, treatment with a strong acid could protonate the cyclopropane ring, triggering a rearrangement cascade that would ultimately lead to a variety of isomeric products with different side-chain structures.

Functionalization of the Methyl Linker and Cyclopropane Ring

Direct experimental studies on the functionalization of the methyl linker and cyclopropane ring of this compound are not prominently reported. However, the reactivity of similar structural motifs in other molecules provides a basis for potential transformations. For instance, the cyclopropylmethyl group is known to participate in reactions that can lead to ring-opening or substitution, influenced by the reaction conditions and reagents.

In related systems, the benzylic-like position of the methyl linker could theoretically be susceptible to radical halogenation or oxidation, although the electron-donating nature of the dimethoxy-substituted ring would likely direct reactivity towards the aromatic core in electrophilic substitution reactions.

Functionalization of the cyclopropane ring itself often requires specific catalytic activation. Palladium-catalyzed C–H activation and functionalization of cyclopropanes have been demonstrated for various substrates, leading to the formation of more complex cyclic and polycyclic structures. lookchem.com These methods, however, have not been specifically applied to this compound in the available literature.

Advanced Catalytic Transformations of this compound

Advanced catalytic transformations are a cornerstone of modern synthetic chemistry, enabling efficient and selective synthesis of complex molecules. While general strategies for such transformations are well-established, their specific application to this compound is not documented.

Enantioselective Transformations of Derivatives

The development of enantioselective transformations typically follows the establishment of fundamental reactivity. As there is a lack of data on the basic catalytic transformations of this compound, it is unsurprising that reports on the enantioselective transformations of its derivatives are also absent from the scientific literature. In principle, should a prochiral center be introduced through functionalization, enantioselective catalysis could be employed to control the stereochemical outcome.

Role As a Building Block and Precursor in Complex Molecular Architectures

Application in Natural Product Total Synthesis

The intricate and often biologically active structures of natural products present significant challenges to synthetic chemists. The use of well-defined building blocks is crucial for the efficient and stereoselective construction of these complex molecules. 4-(Cyclopropylmethyl)-1,2-dimethoxybenzene serves as a valuable precursor in the synthesis of certain classes of natural products, particularly alkaloids.

The 1,2-dimethoxybenzene (B1683551) moiety, also known as veratrole, is a common structural feature in a variety of natural products, including many alkaloids. Its electron-rich nature facilitates key bond-forming reactions, such as the Pictet-Spengler reaction, which is a powerful method for constructing the tetrahydroisoquinoline core found in numerous alkaloids. This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization. The methoxy (B1213986) groups on the benzene (B151609) ring activate it towards this electrophilic cyclization, directing the reaction and often leading to high yields of the desired product.

In the context of synthesizing complex alkaloids like those in the Erythrina and homoerythrinan families, a dimethoxyphenyl-ethylamine derivative is a common starting point. nih.govnii.ac.jpecnu.edu.cn These alkaloids possess a unique tetracyclic spiroamine skeleton and exhibit a range of interesting biological activities. nih.govecnu.edu.cn The synthesis of these intricate structures often relies on the predictable reactivity of the dimethoxybenzene unit to build the core of the molecule.

The cyclopropyl (B3062369) group is increasingly utilized in medicinal chemistry to enhance the pharmacological properties of drug candidates. acs.org Its incorporation can lead to improved metabolic stability, increased potency, and reduced off-target effects. acs.org The cyclopropyl ring is conformationally restricted and introduces a degree of rigidity into the molecule, which can be beneficial for binding to biological targets.

In the synthesis of natural product analogues or complex molecules inspired by natural scaffolds, the cyclopropylmethyl group of this compound can be strategically incorporated to probe structure-activity relationships or to improve the druglike properties of the final compound. While direct total syntheses of natural products using this specific starting material are not yet widely reported in publicly available literature, its potential is evident from the established importance of both the dimethoxybenzene core and the cyclopropylmethyl motif in medicinal chemistry and natural product synthesis.

Design and Synthesis of Chemically Diverse Compound Libraries

The exploration of chemical space is a cornerstone of modern drug discovery. The synthesis of diverse compound libraries allows for the screening of a wide range of molecular structures for potential biological activity. This compound provides a versatile scaffold for the generation of such libraries.

Fragment-based drug discovery (FBDD) is a powerful approach for identifying lead compounds. It involves screening libraries of small, low-molecular-weight compounds ("fragments") for weak binding to a biological target. Promising fragments can then be optimized and grown into more potent drug candidates.

The structural characteristics of this compound make it an attractive candidate for inclusion in fragment libraries. Its molecular weight is within the typical range for fragments, and it possesses a combination of aromatic and aliphatic features with a degree of three-dimensionality conferred by the cyclopropyl group. The presence of the dimethoxy groups also provides sites for potential hydrogen bonding interactions. While specific commercial or proprietary fragment libraries explicitly containing this compound are not detailed in the public domain, its properties align well with the principles of fragment-based design.

| Property | Value |

| Molecular Formula | C12H16O2 |

| Molecular Weight | 192.25 g/mol |

| XLogP3-AA | 2.9 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 3 |

Table 1: Physicochemical Properties of this compound Relevant to Fragment-Based Drug Discovery.

The reactivity of the 1,2-dimethoxybenzene ring allows for a wide range of derivatization reactions, making this compound an excellent starting point for building a diverse library of compounds. Electrophilic aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts acylation or alkylation, can be used to introduce a variety of functional groups onto the aromatic ring.

These functionalized derivatives can then be subjected to further chemical modifications, such as cross-coupling reactions, to rapidly expand the chemical diversity of the library. This process, often referred to as scaffold hopping or decoration, allows chemists to systematically explore the chemical space around the core this compound scaffold. This exploration is crucial for identifying novel compounds with desired biological activities.

Precursor in Specialized Synthetic Methodologies

Beyond its role as a simple building block, this compound can also serve as a key precursor in more specialized synthetic methodologies. The unique combination of its structural features can be exploited in the development of novel synthetic transformations.

For instance, the electron-rich nature of the dimethoxybenzene ring can influence the reactivity of the adjacent cyclopropylmethyl group. This interplay could be harnessed in transition-metal-catalyzed reactions or in pericyclic reactions to construct complex ring systems. While specific named reactions or specialized methodologies prominently featuring this compound are still emerging in the chemical literature, its potential as a precursor for the development of new synthetic methods is an active area of interest for synthetic organic chemists.

Role in Anodic Aryl-Aryl Coupling for Complex Structure Formation

Anodic aryl-aryl coupling is a powerful electrochemical method for the formation of biaryl linkages, which are prevalent structural motifs in many natural products, pharmaceuticals, and functional materials. The electron-rich nature of the 1,2-dimethoxybenzene ring in this compound makes it a suitable candidate for oxidative activation. Under anodic conditions, the aromatic ring can be oxidized to a radical cation, which can then couple with another aromatic nucleus to form a new carbon-carbon bond.

The presence of the two methoxy groups not only facilitates the initial oxidation but also directs the regioselectivity of the coupling reaction. Research in the broader field of dimethoxybenzene derivatives has shown that such electrochemical methods can provide a green and efficient alternative to traditional metal-catalyzed cross-coupling reactions, avoiding the need for pre-functionalized starting materials and often toxic heavy metal catalysts.

While specific studies detailing the anodic aryl-aryl coupling of this compound itself are not extensively documented in publicly available literature, the principles derived from analogous structures provide a strong indication of its potential utility. The cyclopropylmethyl group is generally stable under these electrochemical conditions and can be carried through the synthesis to be incorporated into the final complex structure.

Table 1: Hypothetical Anodic Coupling Products of this compound Derivatives

| Starting Material Derivative | Coupling Partner | Potential Biaryl Product |

| This compound | 1,2-Dimethoxybenzene | 4-(Cyclopropylmethyl)-3',4',4,5-tetramethoxy-1,1'-biphenyl |

| This compound | Anisole | 4-(Cyclopropylmethyl)-4'-methoxy-1,2-dimethoxy-1,1'-biphenyl |

| Intramolecular Coupling of a Tethered Derivative | - | Dibenzocyclooctadiene derivative |

This table presents potential products based on established principles of anodic aryl-aryl coupling of similar dimethoxybenzene compounds, as direct experimental data for the specified compound is not available.

Use in Constructing Conformationally Constrained Scaffolds

Conformationally constrained scaffolds are molecular frameworks with restricted rotational freedom. These rigid structures are highly valuable in drug design as they can help to lock a molecule into its bioactive conformation, leading to increased potency and selectivity for its biological target. The cyclopropylmethyl group of this compound can play a crucial role in the design of such scaffolds.

For instance, this building block can be envisioned as a precursor for the synthesis of conformationally restricted analogues of phenethylamines, a class of compounds with a wide range of biological activities. By incorporating the cyclopropylmethyl-dimethoxyphenyl moiety, medicinal chemists can explore new regions of chemical space and develop compounds with improved pharmacological profiles. The synthesis of such scaffolds often involves multi-step sequences where the inherent rigidity of the cyclopropyl group is leveraged to control the stereochemistry and conformation of the final product.

Table 2: Potential Conformationally Constrained Scaffolds Derived from this compound

| Scaffold Type | Synthetic Strategy | Potential Application |

| Rigid Phenethylamine Analogue | Elaboration of the aromatic ring and subsequent functional group manipulation | Neurological drug discovery |

| Benzazepine Derivatives | Ring-closing reactions involving the cyclopropylmethyl side chain | CNS-active compounds |

| Polycyclic Aromatic Structures | Intramolecular cyclization strategies | Materials science, organic electronics |

This table illustrates the potential applications of this compound in the synthesis of rigid molecular structures based on its chemical features, in the absence of specific published examples.

Advanced Spectroscopic and Structural Elucidation Studies of 4 Cyclopropylmethyl 1,2 Dimethoxybenzene and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of 4-(Cyclopropylmethyl)-1,2-dimethoxybenzene. Analysis of both ¹H and ¹³C NMR spectra allows for a detailed mapping of the molecule's carbon-hydrogen framework and provides insights into the electronic effects of the substituents on the aromatic ring.

In ¹H NMR spectroscopy, the protons on the benzene (B151609) ring exhibit characteristic chemical shifts and coupling patterns. The two methoxy (B1213986) groups (-OCH₃) are electron-donating, which increases the electron density at the ortho and para positions, causing the attached protons to be shielded and appear at lower chemical shifts (more upfield). The aromatic region would be expected to show three distinct signals corresponding to the protons at positions 3, 5, and 6. The proton at C-3 would appear as a doublet, coupled to the proton at C-5. The proton at C-6 would also be a doublet, coupled to the proton at C-5. The proton at C-5 would, in turn, appear as a doublet of doublets.

The protons of the cyclopropylmethyl group have highly characteristic shifts. The methylene (B1212753) protons (-CH₂-) adjacent to the aromatic ring would likely appear as a doublet, coupled to the single proton on the cyclopropane (B1198618) ring. The cyclopropyl (B3062369) protons themselves would be found in the most upfield region of the spectrum, a hallmark of this strained ring system.

In ¹³C NMR, the aromatic carbons typically resonate between 110 and 160 ppm. researchgate.net The carbons bearing the electron-donating methoxy groups (C-1 and C-2) would be the most deshielded. The number of unique signals in the aromatic region can confirm the substitution pattern. For 4-substituted 1,2-dimethoxybenzene (B1683551), six distinct aromatic carbon signals are expected.

Conformational analysis, particularly concerning the orientation of the two methoxy groups, is also a key aspect. Studies on 1,2-dimethoxybenzene have shown that the most stable conformation involves the two methoxy groups being coplanar with the benzene ring. However, a second stable conformation, where one methoxy group is nearly perpendicular to the ring, is only slightly higher in energy. This is stabilized by a C-H---O interaction. This conformational flexibility could be influenced by the nature of the substituent at the 4-position.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound

| Proton(s) | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic H (3, 5, 6) | 6.7 - 7.0 | m |

| Methoxy H (2x OCH₃) | ~3.8 | s |

| Methylene H (CH₂) | ~2.5 | d |

| Cyclopropyl H (CH) | 0.8 - 1.2 | m |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon(s) | Predicted Chemical Shift (ppm) |

|---|---|

| Aromatic C (C-O) | 148 - 150 |

| Aromatic C (quaternary) | 130 - 135 |

| Aromatic C-H | 110 - 125 |

| Methoxy C (OCH₃) | ~56 |

| Methylene C (CH₂) | ~40 |

| Cyclopropyl C (CH) | 10 - 15 |

Mass Spectrometry (MS) Techniques for Molecular and Fragment Ion Analysis

Mass spectrometry provides crucial information about the molecular weight and elemental composition of this compound, as well as its fragmentation pathways under ionization. In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would confirm the compound's molecular weight.

The fragmentation pattern is highly predictable and informative. A prominent fragmentation pathway would be the benzylic cleavage, where the bond between the methylene group and the cyclopropyl ring breaks. This would result in a stable benzylic cation. Another characteristic fragmentation would involve the loss of a methyl group from one of the methoxy substituents, followed by the loss of carbon monoxide. The presence of the dimethoxybenzene moiety can be inferred from fragment ions corresponding to dimethoxy-substituted tropylium (B1234903) ions.

Analysis of related compounds, such as 4-ethyl-1,2-dimethoxybenzene, shows a base peak corresponding to the loss of a methyl group, indicating the stability of the resulting cation. nist.gov A similar initial loss would be expected for this compound.

Table 3: Predicted Key Fragment Ions in the Mass Spectrum of this compound

| m/z | Proposed Fragment |

|---|---|

| 192 | [M]⁺ |

| 177 | [M - CH₃]⁺ |

| 151 | [M - C₃H₅]⁺ (Benzylic cleavage) |

| 137 | [M - CH₃ - CO]⁺ |

Vibrational Spectroscopy (IR, Raman) for Molecular Fingerprinting and Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in this compound. The IR spectrum is expected to show a series of characteristic absorption bands.

The C-H stretching vibrations of the aromatic ring typically appear in the region of 3100-3000 cm⁻¹. The aliphatic C-H stretching vibrations of the cyclopropylmethyl group will be observed just below 3000 cm⁻¹. The C-O stretching vibrations of the aryl-alkyl ether linkages are expected to produce strong bands in the 1250-1000 cm⁻¹ region. The C=C stretching vibrations within the aromatic ring will give rise to several bands in the 1600-1450 cm⁻¹ range. The out-of-plane C-H bending vibrations in the 900-675 cm⁻¹ region can provide information about the substitution pattern of the benzene ring. For a 1,2,4-trisubstituted benzene, characteristic bands are expected in this region. The presence of the cyclopropane ring can be identified by C-H stretching bands around 3100-3000 cm⁻¹ and characteristic ring deformation (breathing) modes.

The gas-phase IR spectrum of the related compound 1,2-dimethoxy-4-propylbenzene (B1203786) shows strong C-O stretching bands around 1250 cm⁻¹ and 1030 cm⁻¹, and aromatic C=C stretching peaks around 1590 cm⁻¹ and 1520 cm⁻¹. nist.gov Similar absorptions are anticipated for this compound.

Table 4: Predicted Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3100 - 3000 | C-H stretch | Aromatic & Cyclopropyl |

| 2995 - 2850 | C-H stretch | Methylene & Methoxy |

| 1600 - 1450 | C=C stretch | Aromatic Ring |

| 1260 - 1200 | Asymmetric C-O-C stretch | Aryl-alkyl ether |

| 1050 - 1000 | Symmetric C-O-C stretch | Aryl-alkyl ether |

X-ray Crystallography for Solid-State Structural Determination of Analogues and Derivatives

While a specific crystal structure for this compound may not be publicly available, the solid-state structures of numerous analogues and derivatives of 1,2-dimethoxybenzene have been determined using single-crystal X-ray diffraction. researchgate.netrsc.orgnih.gov These studies provide a strong foundation for predicting the likely crystal packing and intermolecular interactions.

Crystallographic analyses of dimethoxybenzene derivatives often reveal that the molecules crystallize in common space groups, with intermolecular forces such as hydrogen bonds and π-π stacking playing a crucial role in stabilizing the crystal lattice. nih.gov For this compound, weak C-H---O hydrogen bonds involving the methoxy oxygen atoms as acceptors and aromatic or cyclopropyl C-H groups as donors would be expected. Furthermore, offset π–π stacking interactions between the benzene rings of adjacent molecules are also likely to be a significant feature of the crystal packing.

Conclusion and Future Research Directions

Summary of Current Understanding in the Synthesis and Reactivity of 4-(Cyclopropylmethyl)-1,2-dimethoxybenzene

The current understanding of this compound is primarily built upon established principles of organic synthesis and reactivity for its structural components. Direct synthesis of this compound can be approached through several classical and modern organic reactions.

Synthesis: Plausible synthetic strategies involve the formation of the key carbon-carbon bond between the veratrole ring and the cyclopropylmethyl side chain.

Friedel-Crafts Acylation followed by Reduction: A reliable two-step method involves the Friedel-Crafts acylation of 1,2-dimethoxybenzene (B1683551) (veratrole) with cyclopropanecarbonyl chloride in the presence of a Lewis acid like AlCl₃. organic-chemistry.orgchemistrysteps.com The electron-donating methoxy (B1213986) groups strongly activate the ring towards electrophilic substitution, primarily at the position para to one of the methoxy groups. chemijournal.com The resulting ketone, 1-(cyclopropylcarbonyl)-3,4-dimethoxybenzene, can then be reduced to the target methylene (B1212753) bridge via methods such as the Wolff-Kishner or Clemmensen reduction. chemistrysteps.com

Direct Friedel-Crafts Alkylation: The direct alkylation of veratrole with a cyclopropylmethyl halide (e.g., cyclopropylmethyl bromide) presents a more direct route. chemijournal.com However, this method is often complicated by challenges such as polysubstitution and the potential for acid-catalyzed rearrangement of the cyclopropylmethyl carbocation intermediate.

Cross-Coupling Reactions: Modern cross-coupling methods offer a more controlled approach. This could involve the reaction of a Grignard reagent like cyclopropylmethylmagnesium bromide with 4-bromo-1,2-dimethoxybenzene, catalyzed by a suitable transition metal complex, such as copper(I) iodide. lookchem.com

Table 1: Proposed Synthetic Pathways for this compound

| Synthetic Strategy | Key Starting Materials | Core Reagents | Potential Challenges |

|---|---|---|---|

| Friedel-Crafts Acylation/Reduction | 1,2-Dimethoxybenzene, Cyclopropanecarbonyl chloride | AlCl₃ (Acylation); Hydrazine, KOH (Reduction) | Multi-step process; harsh reduction conditions. |

| Direct Friedel-Crafts Alkylation | 1,2-Dimethoxybenzene, Cyclopropylmethyl bromide | Lewis Acid (e.g., AlCl₃, FeCl₃) | Risk of polyalkylation and carbocation rearrangement. |

| Cross-Coupling Reaction | 4-Bromo-1,2-dimethoxybenzene, Cyclopropylmethylmagnesium bromide | Copper(I) iodide or other transition metal catalyst | Requires pre-functionalized starting materials. |

Reactivity: The reactivity of this compound is governed by its two main functional domains: the electron-rich aromatic ring and the strained cyclopropyl (B3062369) group.

Aromatic Ring Reactivity: The 1,2-dimethoxybenzene ring is highly activated towards electrophilic aromatic substitution. Further substitution would be directed by the existing methoxy and alkyl groups to the available positions on the ring.

Cyclopropylmethyl Group Reactivity: The most significant aspect of this compound's reactivity is the behavior of the cyclopropylmethyl group, which can act as a radical clock. psu.edu In the presence of radical initiators, the strained three-membered ring can undergo rapid homolytic cleavage to form a more stable but-3-enyl radical. psu.edu This ring-opening is a key mechanistic feature, making the compound a valuable tool for probing radical reaction pathways. The rate of this rearrangement is a sensitive indicator of the reaction conditions and the presence of free radical intermediates. psu.edu

Identification of Unexplored Synthetic Pathways and Transformation Opportunities

While classical methods provide viable routes to this compound, several modern synthetic strategies remain unexplored and offer significant opportunities for innovation.

Unexplored Synthetic Pathways:

Direct C-H Functionalization: A highly efficient and atom-economical approach would be the direct C-H functionalization of 1,2-dimethoxybenzene. This could involve a transition-metal-catalyzed reaction (e.g., using palladium, rhodium, or iridium) to directly couple the aromatic C-H bond with a suitable cyclopropylmethyl-containing partner, bypassing the need for halogenated or organometallic starting materials. acs.org

Photoredox Catalysis: Visible-light photoredox catalysis offers mild conditions for forming C-C bonds. An unexplored pathway could involve the generation of a cyclopropylmethyl radical via a photoredox cycle, which then adds to 1,2-dimethoxybenzene or a derivative thereof. lookchem.com This approach could provide alternative selectivity and functional group tolerance compared to traditional methods.

Enantioselective Synthesis: The development of methods for the enantioselective synthesis of derivatives of this compound represents a significant opportunity. This could be achieved through asymmetric catalysis, enabling access to chiral molecules with potential applications in medicinal chemistry or materials science. acs.org

Transformation Opportunities:

Dearomative Cycloadditions: The electron-rich dimethoxybenzene nucleus is a potential candidate for dearomatization reactions. Recent advances in photo-induced dearomative cycloadditions could be applied to this system, potentially using the cyclopropylmethyl group as an internal partner to construct complex, strained polycyclic molecules that are otherwise difficult to access. nih.gov

Tandem Heck–Ring-Opening Reactions: The compound could serve as a substrate in tandem reaction sequences. For example, a Heck reaction at a modified position on the ring could be designed to trigger the subsequent ring-opening of the cyclopropyl group, leading to the rapid construction of complex molecular scaffolds. acs.org

Future Directions in Computational Chemistry Applied to the this compound System

Computational chemistry provides powerful tools to predict and understand the properties of molecules, offering significant future directions for the study of this compound.

Structural and Electronic Analysis: Density Functional Theory (DFT) calculations can be employed to investigate the molecule's structural and electronic properties. nih.gov This includes optimizing its three-dimensional geometry, calculating HOMO-LUMO energy gaps to assess stability, and generating molecular electrostatic potential (MEP) maps to predict sites of electrophilic and nucleophilic reactivity. nih.gov

Spectroscopic Characterization: Computational methods can predict spectroscopic data, such as ¹H and ¹³C NMR chemical shifts and infrared vibrational frequencies. nih.gov These theoretical spectra would be invaluable for confirming the structure of the synthesized compound and for identifying it in complex reaction mixtures.

Mechanistic Studies: A key area for future computational work is the in-depth modeling of reaction mechanisms. This would be particularly useful for studying the kinetics and thermodynamics of the cyclopropylmethyl radical ring-opening. psu.edu Simulating the transition state energies for this process under various conditions would provide a quantitative understanding of its behavior as a mechanistic probe.

Drug Discovery and Design: Should this scaffold be identified as having biological potential, computational tools like 3D-Quantitative Structure-Activity Relationship (3D-QSAR) modeling and molecular docking could be applied. research-nexus.netnih.gov These techniques can predict the bioactivity of derivatives and simulate their binding interactions with specific protein targets, guiding the development of new therapeutic agents. rsc.org

Table 2: Potential Computational Research Areas

| Computational Method | Research Focus | Expected Outcome |

|---|---|---|

| Density Functional Theory (DFT) | Electronic structure, stability, and reactivity prediction. | HOMO/LUMO energies, MEP maps, optimized geometry. nih.gov |

| GIAO/NMR Calculations | Prediction of spectroscopic properties. | Simulated ¹H and ¹³C NMR spectra for structural verification. nih.gov |

| Transition State Modeling | Elucidation of reaction mechanisms. | Activation energies for key reactions, especially radical ring-opening. |

| Molecular Docking & QSAR | Assessment of biological potential. | Prediction of binding affinity to biological targets and structure-activity relationships. research-nexus.net |

Potential for Development of Novel Chemical Methodologies and Research Tools Utilizing this Compound

The unique combination of an electron-rich aromatic system and a strained-ring alkyl group gives this compound significant potential for the development of new chemical tools and methodologies.

Advanced Mechanistic Probes: The compound is a prime candidate for use as a "radical clock" to investigate reaction mechanisms. psu.edu The electronic influence of the two methoxy groups, compared to the more commonly studied 4-methoxy isomer, could offer a way to fine-tune the kinetics of the ring-opening. This would allow researchers to study subtle mechanistic details in a wider range of chemical and biological reactions.

Versatile Synthetic Building Block: This molecule can serve as a versatile building block in organic synthesis. google.com The cyclopropylmethyl group can be a precursor to other functionalities, while the dimethoxybenzene ring can be further modified or incorporated into larger, more complex structures, including natural products and pharmacologically active molecules. The development of a general synthesis for this compound could make it an accessible tool for the chemistry community. scripps.edu

Platforms for New Materials: The veratrole moiety is known to be a component in electroactive polymers. Incorporating the this compound unit into polymer chains could lead to new materials with unique electronic, thermal, or physical properties, with the cyclopropyl group offering a site for potential cross-linking or post-polymerization modification.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-(Cyclopropylmethyl)-1,2-dimethoxybenzene in laboratory settings?

- Methodological Answer : The compound can be synthesized via alkylation of 1,2-dimethoxybenzene derivatives. For example, a brominated intermediate like 4-(3-bromopropyl)-1,2-dimethoxybenzene (CAS 3945-85-5) can undergo nucleophilic substitution with cyclopropane-derived reagents (e.g., cyclopropyl Grignard or organozinc reagents). Alternative routes include Friedel-Crafts alkylation using cyclopropylmethyl halides under Lewis acid catalysis. Optimization of reaction conditions (e.g., solvent, temperature) is critical to minimize side reactions such as ring demethylation .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- 1H NMR : Aromatic protons (δ 6.5–7.0 ppm) and methoxy groups (δ ~3.8 ppm) provide diagnostic signals. Cyclopropylmethyl protons appear as a multiplet (δ 0.5–1.5 ppm) due to ring strain.

- MS (ESI+) : Molecular ion peaks (e.g., m/z 194 [M+H]+) confirm molecular weight. Fragmentation patterns help identify substituents.

- IR : C-O stretching (1250–1050 cm⁻¹) for methoxy groups and C-H bending for cyclopropane (700–800 cm⁻¹).

Reference data from structurally similar compounds (e.g., piperazine derivatives) can guide interpretation .

Q. What are the key solubility and stability considerations for handling this compound?

- Methodological Answer : The compound is lipophilic due to the cyclopropylmethyl and methoxy groups, requiring polar aprotic solvents (e.g., DCM, THF) for dissolution. Stability studies suggest storage under inert atmospheres at room temperature to prevent oxidation. Light sensitivity necessitates amber glassware. Purity (>95%) is critical for reproducibility in biological assays .

Advanced Research Questions

Q. How can stereochemical outcomes be controlled during the synthesis of this compound derivatives?

- Methodological Answer : Chirality can be introduced via asymmetric catalysis or chiral auxiliaries. For example, enantioselective alkylation using chiral ligands (e.g., BINOL-derived phosphoric acids) or resolution of racemic mixtures via diastereomeric salt formation. Evidence from piperazine derivatives (e.g., COMPOUND 36 and 40 in EP 3,858,835 A1) highlights the use of enantiopure starting materials and stereospecific reducing agents (e.g., NaHB(OAc)₃) .

Q. What are the challenges in achieving regioselective functionalization of the benzene ring in this compound?

- Methodological Answer : The 1,2-dimethoxy substituents direct electrophilic substitution to the 4- and 5-positions. Bromination of 1,2-dimethoxybenzene yields 4,5-dibromo derivatives, suggesting similar reactivity for the parent compound. Protecting groups (e.g., acetylation of methoxy) or directing groups (e.g., sulfonic acid) may enhance regiocontrol. Computational modeling (DFT) can predict electron density maps to guide synthetic strategies .

Q. How do structural modifications (e.g., substituent variation) on the cyclopropylmethyl group affect the compound’s physicochemical properties?

- Methodological Answer :

- Electron-Withdrawing Groups (e.g., Br in 4-(3-bromopropyl)-1,2-dimethoxybenzene): Increase polarity and reduce logP.

- Hydrophilic Groups (e.g., -OH in 3-(3,4-dimethoxyphenyl)propan-1-ol): Improve aqueous solubility but may reduce membrane permeability.

Structure-activity relationship (SAR) studies using HPLC and logP measurements are essential for optimizing pharmacokinetic profiles .

Q. How can computational chemistry methods (e.g., DFT) predict the reactivity or electronic properties of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations can model frontier molecular orbitals (HOMO/LUMO) to predict sites of electrophilic/nucleophilic attack. Solvation models (e.g., COSMO-RS) estimate solubility parameters. Molecular dynamics simulations assess conformational flexibility of the cyclopropyl group, which influences binding to biological targets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.